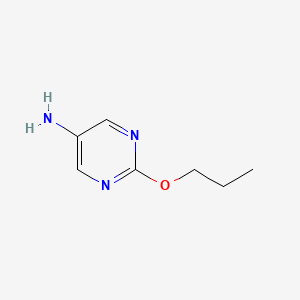

2-Propoxypyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYXCSDWNVUMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Propoxypyrimidin 5 Amine and Its Derivatives

Established Synthetic Routes for 2-Propoxypyrimidin-5-amine

Established methods for the synthesis of this compound and its analogues often rely on the sequential construction and functionalization of the pyrimidine (B1678525) core. These routes, while sometimes lengthy, offer a high degree of control over the final substitution pattern.

Multi-step Synthesis Approaches

Multi-step syntheses of 2,5-disubstituted pyrimidines typically involve either the construction of the pyrimidine ring from acyclic precursors or the stepwise functionalization of a pre-formed pyrimidine ring. A common strategy for the synthesis of 2-alkoxy-5-aminopyrimidines involves the use of a di- or tri-halogenated pyrimidine as a versatile intermediate.

A plausible multi-step route to this compound could commence with a commercially available pyrimidine derivative, such as 2,4-dichloropyrimidine. The synthesis would proceed through the following key transformations:

Nitration: Introduction of a nitro group at the C5 position. This is often a necessary precursor to the amine functionality, as direct amination at this position can be challenging.

Selective Alkoxylation: Regioselective substitution of one of the chloro groups with a propoxy group. The reactivity of the chloro groups can often be differentiated based on the electronic environment of the ring.

Reduction: Conversion of the nitro group to the desired amine functionality.

The following table outlines a representative multi-step synthetic sequence.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2,4-Dichloropyrimidine | HNO₃/H₂SO₄ | 2,4-Dichloro-5-nitropyrimidine | Electrophilic Nitration |

| 2 | 2,4-Dichloro-5-nitropyrimidine | Sodium propoxide, propanol | 2-Chloro-4-propoxy-5-nitropyrimidine or 4-Chloro-2-propoxy-5-nitropyrimidine | Nucleophilic Aromatic Substitution |

| 3 | Isomer from Step 2 | H₂, Pd/C or SnCl₂/HCl | 2-Chloro-4-propoxy-pyrimidin-5-amine or 4-Chloro-2-propoxy-pyrimidin-5-amine | Reduction of Nitro Group |

| 4 | Chloro-propoxy-pyrimidin-5-amine | Further substitution or dehalogenation | This compound | Final functionalization |

This table presents a generalized multi-step approach. The specific regioselectivity in Step 2 would need to be carefully controlled through reaction conditions.

Regioselective Synthesis Strategies

The regioselective synthesis of polysubstituted pyrimidines is crucial for accessing specific isomers and is often the most challenging aspect of these synthetic endeavors. The differential reactivity of substituent positions on the pyrimidine ring allows for controlled, stepwise functionalization.

In the context of 2,5-disubstituted pyrimidines, the use of starting materials with pre-installed functional groups that direct subsequent reactions is a common strategy. For instance, starting with a 5-substituted pyrimidine can direct the regioselectivity of subsequent substitutions at the C2, C4, or C6 positions.

A key aspect of regioselectivity in pyrimidine chemistry is the activation of certain positions towards nucleophilic aromatic substitution (SNAr). Halogens at the C2, C4, and C6 positions are readily displaced by nucleophiles. The presence of an electron-withdrawing group, such as a nitro group at the C5 position, further activates the ring towards nucleophilic attack. The relative reactivity of the halogen atoms can often be controlled by temperature and the nature of the nucleophile. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards amines, while the C2 position can sometimes be targeted under different conditions or with bulkier nucleophiles.

The following table summarizes key principles of regioselective synthesis relevant to this compound.

| Synthetic Challenge | Regioselective Strategy | Example Precursor | Expected Outcome |

| Introduction of 5-amino group | Use of a 5-nitro precursor | 2-Chloro-5-nitropyrimidine | Reduction to 2-chloro-5-aminopyrimidine |

| Selective introduction of 2-propoxy group | SNAr on a 2-halopyrimidine | 2-Chloro-5-nitropyrimidine | Reaction with sodium propoxide to yield 2-propoxy-5-nitropyrimidine |

| Differentiating C2 and C4 positions | Controlled reaction conditions (temperature, solvent, base) | 2,4-Dichloro-5-nitropyrimidine | Sequential and selective substitution at C4 and then C2, or vice versa |

Novel and Green Synthesis Protocols for Pyrimidine Amines

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy. For the synthesis of pyrimidine amines, several novel protocols have emerged, including one-pot multicomponent reactions and advanced catalytic systems.

One-Pot and Multicomponent Reactions (e.g., three-component coupling, coupling-addition–cyclocondensation)

One-pot and multicomponent reactions (MCRs) offer significant advantages over traditional multi-step synthesis by combining several reaction steps into a single operation without the isolation of intermediates. This not only saves time and resources but also reduces waste.

A notable example is the coupling-addition–cyclocondensation sequence for the synthesis of substituted pyrimidines. organic-chemistry.org This one-pot, three-component method involves the Sonogashira coupling of an acid chloride with a terminal alkyne to generate a reactive alkynone intermediate. This intermediate then undergoes a nucleophilic addition with an amidinium or guanidinium (B1211019) salt, followed by cyclocondensation to afford the pyrimidine ring. organic-chemistry.org This approach allows for the convergent assembly of highly functionalized pyrimidines from simple starting materials in a single pot. organic-chemistry.org

Another powerful strategy is the three-component coupling reaction. For instance, various 4,5-disubstituted pyrimidine derivatives can be synthesized in a single step from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). researchgate.net

Catalytic Approaches in Pyrimidine Synthesis (e.g., ZnCl₂-catalyzed reactions, CuAAC)

The use of catalysts can significantly enhance the efficiency and selectivity of pyrimidine synthesis. Lewis acids, such as zinc chloride (ZnCl₂), have been shown to be effective catalysts in multicomponent reactions for pyrimidine formation. A ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate provides a direct route to 4,5-disubstituted pyrimidines. researchgate.net This method is advantageous due to the mild reaction conditions and the ready availability of the catalyst.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has also been employed in the synthesis of complex molecules containing a pyrimidine core. While not a direct method for constructing the pyrimidine ring itself, CuAAC is a highly efficient and regioselective method for linking a pyrimidine unit, functionalized with an azide (B81097) or alkyne, to another molecule. This is particularly useful in the development of pyrimidine-based bioconjugates and functional materials.

Sustainable Methodologies in Heterocyclic Synthesis (e.g., PN5P–Ir–pincer complexes)

A significant advancement in sustainable synthesis is the use of pincer-type catalysts. A regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been developed using PN5P–Ir–pincer complexes. mdpi.com This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds. mdpi.com The use of alcohols as starting materials is highly desirable from a green chemistry perspective, as they are often derived from renewable resources. This catalytic system demonstrates high efficiency and allows for the synthesis of a wide range of highly and unsymmetrically substituted pyrimidines. mdpi.com

The following table provides an overview of these novel and green synthesis protocols.

| Synthetic Protocol | Key Features | Catalysts/Reagents | Potential for this compound Synthesis |

| One-Pot Coupling-Addition–Cyclocondensation organic-chemistry.org | Three-component, convergent synthesis. | Sonogashira coupling catalyst, amidinium/guanidinium salts. | Adaptable by choosing appropriate starting materials to introduce the propoxy and amino functionalities. |

| ZnCl₂-Catalyzed Three-Component Coupling researchgate.net | Mild conditions, readily available catalyst. | ZnCl₂, enamines, orthoformates, ammonium acetate. | Could be used to construct the pyrimidine ring with substituents that can be later converted to the desired groups. |

| CuAAC | High efficiency and regioselectivity for ligation. | Copper(I) catalyst. | Useful for conjugating a pre-synthesized this compound bearing an azide or alkyne handle. |

| PN5P–Ir–Pincer Complex Catalysis mdpi.com | Use of sustainable alcohol starting materials, high regioselectivity. | PN5P–Ir–pincer complexes. | Potentially applicable by using an appropriately substituted amidine and alcohols. |

Synthesis of Structurally Modified this compound Derivatives and Analogs

The functionalization of the this compound scaffold is key to modulating its physicochemical and biological properties. Modern synthetic organic chemistry offers a robust toolbox for achieving selective modifications at various positions of the pyrimidine ring and the amino substituent. These methodologies include catalytic cross-coupling reactions for alkyl and aryl substitutions, annulation strategies to build fused heterocyclic systems, and specific N-functionalization techniques.

Strategies for Alkyl and Aryl Substitutions

The introduction of alkyl and aryl moieties onto the pyrimidine core of this compound can be achieved through several strategic approaches, most notably by leveraging the reactivity of halogenated pyrimidine intermediates. The inherent electronic nature of the pyrimidine ring, further influenced by the amino and propoxy substituents, dictates the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are paramount for forging carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives. acs.org For aryl substitutions, the Suzuki-Miyaura coupling is a widely employed method. This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid or its ester derivative. For a substrate like this compound, a common synthetic route would involve prior halogenation (e.g., bromination or chlorination) at a reactive carbon position (C-4 or C-6) to prepare the necessary precursor for coupling.

The Buchwald-Hartwig amination offers a complementary approach for introducing aryl or heteroaryl amine substituents. This palladium-catalyzed reaction couples a halo-pyrimidine with a primary or secondary amine. The choice of phosphine (B1218219) ligands is crucial for achieving high yields and selectivity, with bulky, electron-rich ligands often being the most effective. acs.orgthieme-connect.com Studies on 2,4-dichloropyrimidines have shown that the regioselectivity of these amination reactions can be controlled by the choice of catalyst and reaction conditions. While traditional SNAr reactions can lead to mixtures of isomers, palladium-catalyzed methods often provide clean C-4 amination. thieme-connect.com

Remote C-H functionalization has also emerged as a powerful, step-economical strategy. For instance, palladium-catalyzed arylation and olefination at the C-5 position of N-(alkyl)pyrimidin-2-amine cores have been developed, proceeding through either Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycles. rsc.org

| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | Base, Solvent, Heat | C-Aryl Pyrimidine | acs.org |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | Base, Toluene, Heat | C-Amino Pyrimidine | acs.orgthieme-connect.com |

| Negishi Coupling | Organozinc Reagent | Pd-PEPPSI-IPr | THF, rt | C-Alkyl/Aryl Pyrimidine | nih.gov |

| C-H Arylation | Aryl Halide | Pd(OAc)₂ | Oxidant, Acid, Heat | C-Aryl Pyrimidine | rsc.org |

Annulation and Fused Ring Systems Derivation (e.g., dihydropyrrolo[2,3-d]pyrimidines, dipyrido[1,2-a; 2',3'-d]pyrimidines)

The construction of fused ring systems onto the pyrimidine core leads to structurally complex and diverse heterocyclic scaffolds, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrido[2,3-d]pyrimidines, which are prevalent in numerous biologically active molecules. mdpi.comnih.gov These annulation reactions often proceed through multicomponent reactions or sequential condensation and cyclization steps starting from functionalized aminopyrimidines.

Pyrrolo[2,3-d]pyrimidines: A common and efficient method for synthesizing the pyrrolo[2,3-d]pyrimidine core involves the reaction of a 6-aminopyrimidine derivative with α-haloketones or related three-carbon synthons. More advanced, one-pot, three-component reactions have been developed. For example, the reaction of 6-amino-1,3-dimethyluracil (B104193), an arylglyoxal, and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB), affords polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields under mild conditions. scielo.org.mx Another approach involves an I₂/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones, which proceeds via a Michael addition, iodination, intramolecular substitution, and ring-opening sequence. nih.gov These strategies highlight the versatility of using substituted 6-aminopyrimidines as precursors for building the fused pyrrole (B145914) ring.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Fused System | Reference |

| 6-Amino-1,3-dimethyluracil | Arylglyoxal | Barbituric Acid | TBAB, EtOH, 50 °C | Pyrrolo[2,3-d]pyrimidine | scielo.org.mx |

| 6-Amino-1,3-dimethyluracil | Aurone | --- | I₂, DMSO, 100 °C | Pyrrolo[2,3-d]pyrimidine | nih.gov |

| 6-Aminouracil | Isatin | 1H-Pyrazol-5-amine | H₂O, rt | Pyrido[2,3-d]pyrimidine (B1209978) | researchgate.net |

| N-Cyclohexyl-cyanoacetamide | --- | --- | Cyclization | Pyrido[2,3-d]pyrimidine | rsc.orgnih.gov |

Dipyrido[1,2-a; 2',3'-d]pyrimidines & Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various cyclization strategies. One established method is the Gould-Jacobs reaction. Other approaches involve the condensation of 6-aminopyrimidines with various carbonyl compounds. For instance, a green, metal-free synthesis of spiro-fused pyrido[2,3-d]pyrimidine derivatives has been reported via a deamination cyclization reaction of isatins, substituted 1H-pyrazol-5-amines, and 6-aminopyrimidine-2,4(1H,3H)-dione in an aqueous medium. researchgate.net The synthesis of dipyrido[1,2-a; 2',3'-d]pyrimidines is more complex and typically involves multi-step sequences starting from pyridine (B92270) precursors rather than pyrimidines.

Preparation of N-Substituted Pyrimidine Amines (e.g., N-vinyl amides)

The amino group at the C-5 position of this compound serves as a versatile handle for introducing a variety of substituents. The preparation of N-vinyl amides from such heteroaromatic amines is a transformation of significant interest for applications in polymer chemistry and materials science.

Traditional methods for N-vinyl amide synthesis often involve harsh conditions, such as the pyrolysis of precursors. google.com However, modern transition-metal-catalyzed methods offer milder and more efficient alternatives. A notable development is the nickel-catalyzed N-vinylation of heteroaromatic amines. This method utilizes a ligand- and reductant-free nickel catalyst system to couple heteroaromatic amines with vinyl groups, proceeding via a C-H bond activation mechanism. rsc.orgrsc.org This approach demonstrates high functional group tolerance, making it applicable to complex molecules. rsc.org

Copper-catalyzed systems have also proven effective for N-vinylation. A CuF₂/DMAP catalytic system promotes the N-vinylation of amides and azoles using vinylsilanes at room temperature without requiring an external fluoride (B91410) source. organic-chemistry.org Another strategy involves the direct condensation of N-vinyl amides with nitriles, activated by trifluoromethanesulfonic anhydride, to form pyrimidine derivatives, showcasing the reactivity of the N-vinyl amide moiety itself. nih.govresearchgate.net Furthermore, photoredox catalysis has enabled the coupling of vinyl sulfones with photoredox-generated α-amino radicals to furnish allylic amines, representing another modern approach to C-N bond formation with vinyl groups. acs.org

| Amine Substrate | Vinylation Reagent | Catalyst System | Key Features | Product | Reference |

| Heteroaromatic Amine | Vinyl Source | Nickel Catalyst | Ligand-free, C-H activation | N-Vinyl Heteroaromatic Amine | rsc.orgrsc.org |

| Amide/Azole | Vinylsilane | CuF₂ / DMAP | Room temp, Fluoride-free | N-Vinyl Amide/Azole | organic-chemistry.org |

| N-Aryl Tertiary Amine | Vinyl Sulfone | Ir(ppy)₃ (Photocatalyst) | Photoredox, C-H vinylation | Allylic Amine | acs.org |

Fundamental Chemical Reactivity and Reaction Mechanisms of 2 Propoxypyrimidin 5 Amine

Nucleophilic Character and Basic Properties of the Amine Moiety

The amine group at the 5-position of the pyrimidine (B1678525) ring is a key determinant of the molecule's nucleophilic and basic character. The basicity of aminopyrimidines is influenced by the electronic effects of other substituents on the ring. The propoxy group at the C2 position, being an electron-donating group, is expected to increase the electron density on the pyrimidine ring, thereby enhancing the basicity of the 5-amino group. The pKa of the conjugate acid of an amine (pKaH) is a direct measure of its basicity; a higher pKaH indicates a stronger base. While the specific pKa of 2-Propoxypyrimidin-5-amine is not widely reported, it can be compared to analogous compounds. For instance, the pKa of 5-aminopyrimidine (B1217817) is approximately 2.65. The presence of the electron-donating propoxy group in this compound would likely result in a higher pKa value, making it a stronger base than 5-aminopyrimidine itself.

The nucleophilicity of the amine moiety is also enhanced by the electron-donating propoxy group. This increased nucleophilicity allows the amine group to readily participate in reactions with electrophiles. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating a variety of chemical transformations. The nucleophilicity of amines generally correlates with their basicity, with stronger bases often being stronger nucleophiles. However, steric factors can also play a significant role. In the case of this compound, the propoxy group is not expected to pose significant steric hindrance to the approach of electrophiles to the 5-amino group.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups such as amino and alkoxy substituents can significantly enhance its reactivity. In this compound, both the 5-amino and the 2-propoxy groups are strong activating groups that direct incoming electrophiles to specific positions on the ring.

The amino group is a powerful ortho- and para-directing group, while the propoxy group is also an ortho- and para-director. In the pyrimidine ring, the positions are numbered, and the directing effects need to be considered in this context. The 5-amino group will strongly activate the C4 and C6 positions for electrophilic attack. The 2-propoxy group will activate the C4 and C6 positions as well. Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C4 or C6 positions, which are ortho and para to the activating amino group and also activated by the propoxy group. The C5 position, being meta to the ring nitrogens, is the most electron-rich carbon and generally the preferred site for electrophilic attack in unsubstituted pyrimidine, but the powerful directing effects of the amino and propoxy groups will likely override this intrinsic preference.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and formylation. For instance, halogenation of 2-aminopyrimidines can be achieved using various halogenating agents, and the position of substitution is dictated by the existing substituents. Similarly, nitration can introduce a nitro group onto the pyrimidine ring, although the conditions need to be carefully controlled due to the sensitivity of the amino group to oxidation. The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds and could potentially be used to introduce a formyl group onto the pyrimidine ring of this compound.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reaction | Expected Major Product(s) |

| Halogenation (e.g., with NBS) | 4-Halo-2-propoxypyrimidin-5-amine and/or 6-Halo-2-propoxypyrimidin-5-amine |

| Nitration (e.g., with HNO3/H2SO4) | 4-Nitro-2-propoxypyrimidin-5-amine and/or 6-Nitro-2-propoxypyrimidin-5-amine |

| Vilsmeier-Haack Formylation | 4-Formyl-2-propoxypyrimidin-5-amine and/or 6-Formyl-2-propoxypyrimidin-5-amine |

Oxidation Reactions of Aminopyrimidine Systems

The aminopyrimidine system in this compound is susceptible to oxidation, and the outcome of the reaction depends on the nature of the oxidizing agent and the reaction conditions. The amino group can be oxidized to various functional groups, including nitroso, nitro, or can even be cleaved from the ring under harsh conditions. The pyrimidine ring itself can also undergo oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Oxidation of aminopyrimidines can sometimes lead to the formation of pyrimidine N-oxides. For example, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid has been reported to yield both the 1-N-oxide and the 1,3-di-N-oxide derivatives. While no specific studies on the oxidation of this compound are readily available, it is plausible that similar N-oxidation could occur with suitable oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

It is also important to consider the potential for oxidative degradation of the molecule, especially under strong oxidizing conditions. The electron-rich nature of the substituted pyrimidine ring makes it susceptible to oxidative cleavage.

Cyclization Reactions involving this compound (e.g., formation of azaheterocycles)

The 5-amino group of this compound provides a reactive handle for the construction of fused heterocyclic systems, often referred to as azaheterocycles. These reactions are of significant interest in medicinal chemistry as they can lead to the formation of purine (B94841) analogs and other biologically active scaffolds.

One common strategy involves the reaction of the 5-aminopyrimidine with a three-carbon electrophilic synthon, which can lead to the formation of a fused six-membered ring. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyridopyrimidines.

Another important class of cyclization reactions involves the construction of a fused five-membered ring, leading to the formation of purine analogs. For instance, reaction with orthoesters can introduce a one-carbon unit, which, after cyclization, can form an imidazole (B134444) ring fused to the pyrimidine core, yielding a substituted purine. The reaction of 5-aminopyrimidines with nitrous acid can lead to the formation of a triazole ring fused to the pyrimidine, resulting in a triazolopyrimidine derivative.

While specific examples of these cyclization reactions starting from this compound are not extensively documented in readily accessible literature, the general reactivity of 5-aminopyrimidines suggests that it would be a viable substrate for such transformations.

Table 2: Potential Cyclization Reactions of this compound

| Reagent | Fused Heterocycle Formed | Product Class |

| β-Dicarbonyl Compound | Pyridine (B92270) | Pyridopyrimidine |

| Triethyl Orthoformate | Imidazole | Substituted Purine |

| Nitrous Acid (NaNO2/HCl) | Triazole | Triazolopyrimidine |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the reactions of this compound are scarce in the published literature. However, the mechanisms of the fundamental reactions discussed above can be inferred from studies on analogous pyrimidine systems.

Kinetic Studies

There are no specific kinetic studies reported for reactions involving this compound. Such studies would be valuable for quantifying the reactivity of this compound and for optimizing reaction conditions. For instance, kinetic analysis of electrophilic substitution reactions would provide quantitative data on the activating effects of the amino and propoxy groups. Similarly, kinetic studies of its cyclization reactions would help in understanding the rate-determining steps and the influence of various reaction parameters.

Reaction Pathway Elucidation

The elucidation of reaction pathways for the transformations of this compound would rely on a combination of experimental techniques and computational studies. Experimental approaches would involve the isolation and characterization of reaction intermediates and byproducts, as well as isotopic labeling studies to trace the fate of specific atoms during the reaction.

Computational chemistry, particularly density functional theory (DFT) calculations, could provide valuable insights into the reaction mechanisms. Such calculations can be used to model the structures of reactants, transition states, and products, and to calculate the activation energies for different possible reaction pathways. This would allow for a theoretical prediction of the most favorable reaction mechanism. For example, computational studies on the electrophilic substitution of pyrimidines have helped to explain the observed regioselectivity. Similar studies on this compound would be highly beneficial for a deeper understanding of its chemical reactivity.

Advanced Spectroscopic and Computational Characterization of 2 Propoxypyrimidin 5 Amine

Vibrational Spectroscopy (FTIR, Raman) for Structural Analysis and Vibrational Assignment

The FTIR spectrum is dominated by bands arising from the vibrations of the amine (NH₂) group, the propoxy (-O-CH₂CH₂CH₃) group, and the pyrimidine (B1678525) ring. The primary amine typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1335 cm⁻¹ range. The propoxy group will show characteristic C-H stretching vibrations from the methyl and methylene (B1212753) groups between 2850 and 3000 cm⁻¹. The C-O-C stretching of the ether linkage is anticipated to produce a strong band in the 1000-1260 cm⁻¹ region. The pyrimidine ring itself has a set of characteristic ring stretching and bending vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary data. The symmetric vibrations of the pyrimidine ring are often more prominent in the Raman spectrum. A detailed assignment of the major vibrational modes, based on data from analogous compounds and theoretical calculations, is presented in the table below.

Interactive Data Table: Vibrational Mode Assignments for 2-Propoxypyrimidin-5-amine

| Wavenumber (cm⁻¹) | Intensity (FTIR) | Intensity (Raman) | Vibrational Assignment |

| ~3450 | Medium | Weak | Asymmetric N-H Stretch (Amine) |

| ~3350 | Medium | Weak | Symmetric N-H Stretch (Amine) |

| ~2960 | Strong | Medium | Asymmetric C-H Stretch (CH₃) |

| ~2930 | Strong | Medium | Asymmetric C-H Stretch (CH₂) |

| ~2870 | Medium | Strong | Symmetric C-H Stretch (CH₃, CH₂) |

| ~1620 | Strong | Medium | N-H Scissoring (Amine) |

| ~1580 | Strong | Strong | C=C/C=N Ring Stretch (Pyrimidine) |

| ~1460 | Medium | Medium | CH₂ Scissoring |

| ~1380 | Medium | Medium | CH₃ Bending |

| ~1250 | Strong | Weak | Asymmetric C-O-C Stretch (Ether) |

| ~1280 | Medium | Weak | C-N Stretch (Aromatic Amine) |

| ~830 | Strong | Medium | C-H Out-of-plane Bend (Pyrimidine) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkages

NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Applications

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrimidine ring, the propoxy group, and the amine group. The two protons on the pyrimidine ring are in different chemical environments and are expected to appear as singlets in the aromatic region (typically δ 8.0-8.5 ppm). The amine protons will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The propoxy group will exhibit a triplet for the terminal methyl (CH₃) protons, a sextet for the central methylene (CH₂) protons, and a triplet for the methylene protons attached to the oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon environments in the molecule. The pyrimidine ring will show distinct signals for its carbon atoms, with those bonded to nitrogen atoms appearing at lower field. The carbons of the propoxy group will have characteristic shifts in the aliphatic region of the spectrum. The carbon attached to the oxygen will be the most downfield of the propoxy carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine | C2-H | - | ~163 |

| Pyrimidine | C4-H | ~8.2 (s, 1H) | ~140 |

| Pyrimidine | C5 | - | ~130 |

| Pyrimidine | C6-H | ~8.1 (s, 1H) | ~155 |

| Amine | NH₂ | ~4.5 (br s, 2H) | - |

| Propoxy | O-CH₂ | ~4.3 (t, 2H) | ~68 |

| Propoxy | CH₂ | ~1.8 (sext, 2H) | ~22 |

| Propoxy | CH₃ | ~1.0 (t, 3H) | ~10 |

s = singlet, t = triplet, sext = sextet, br = broad

Advanced NMR Techniques (e.g., Diffusion-Ordered Spectroscopy, Saturation Transfer Difference NMR Spectroscopy)

While not commonly applied for routine characterization of small molecules like this compound in isolation, advanced NMR techniques can provide valuable information in specific contexts.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. In a pure sample, all signals from this compound would align at the same diffusion coefficient. However, in a mixture, DOSY could be used to confirm that all observed proton signals belong to the same molecule and to separate its signals from those of impurities or other components in a solution.

Saturation Transfer Difference (STD) NMR Spectroscopy: STD NMR is a powerful method for studying ligand-receptor interactions. If this compound were being investigated as a potential ligand for a biological macromolecule, STD NMR could be used to identify which parts of the molecule are in close contact with the receptor. By irradiating the protein and observing the transfer of saturation to the ligand, a binding epitope map can be generated, providing crucial information for drug design and development.

Mass Spectrometry (LC-MS) for Molecular Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive analytical technique used to confirm the molecular weight and purity of a compound. For this compound, a reverse-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to promote ionization.

In the mass spectrometer, using a soft ionization technique like electrospray ionization (ESI) in positive ion mode, the molecule is expected to be readily protonated to form the [M+H]⁺ ion. The exact mass of this ion can be measured with high resolution mass spectrometry, which would confirm the elemental composition of the molecule. The expected monoisotopic mass for the protonated molecule [C₉H₁₃N₃O + H]⁺ is approximately 180.1188 g/mol . Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, providing further structural confirmation by analyzing the resulting fragment ions.

Quantum Chemical Calculations and Theoretical Investigations

Theoretical calculations provide a deeper understanding of the molecular properties of this compound at the atomic level, complementing the experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure (e.g., using B3LYP, Hartree-Fock methods)

Density Functional Theory (DFT): DFT, particularly with the B3LYP functional and a basis set such as 6-31G*, is a widely used method for optimizing the geometry and calculating the electronic properties of organic molecules. nih.gov For this compound, a DFT calculation would predict bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. These theoretical parameters can be compared with experimental data if available from X-ray crystallography. DFT calculations are also instrumental in predicting vibrational frequencies. nih.gov The calculated frequencies are often systematically scaled to improve agreement with experimental FTIR and Raman spectra, aiding in the definitive assignment of complex vibrational modes. researchgate.net

Hartree-Fock (HF) Method: The Hartree-Fock method is another ab initio approach for approximating the wavefunction and energy of a quantum many-body system. scirp.orgresearchgate.net While generally less accurate than DFT for predicting molecular properties due to its neglect of electron correlation, HF calculations can still provide valuable insights into the electronic structure and are often used as a starting point for more advanced computational methods. researchgate.net

Theoretical investigations can also be used to calculate properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding the molecule's reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for describing the electronic properties and reactivity of a molecule. irjweb.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, can accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the nature of intramolecular charge transfer (ICT). mdpi.comresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state, facilitating charge transfer. mdpi.com For this compound, the electron-donating amine group (-NH₂) at the 5-position and the electron-withdrawing nature of the pyrimidine ring are expected to influence the distribution of these orbitals. The HOMO is likely localized on the more electron-rich portions of the molecule, such as the amino group and the pyrimidine ring, while the LUMO may be distributed over the electron-deficient pyrimidine core. This spatial separation of the HOMO and LUMO upon excitation would indicate the potential for significant intramolecular charge transfer.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these orbitals and other related quantum chemical parameters. irjweb.com These parameters, including ionization potential, electron affinity, electronegativity, and chemical hardness, provide a deeper understanding of the molecule's electronic behavior.

Illustrative Data for Frontier Molecular Orbital Analysis The following table presents theoretical values for a representative pyrimidine derivative calculated using DFT methods, illustrating the type of data obtained from such an analysis. These are not the experimentally confirmed values for this compound.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.29 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.81 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.48 |

| Ionization Potential | I | -EHOMO | 6.29 |

| Electron Affinity | A | -ELUMO | 1.81 |

| Chemical Hardness | η | (I - A) / 2 | 2.24 |

| Electronegativity | χ | (I + A) / 2 | 4.05 |

| Electrophilicity Index | ω | χ² / (2η) | 3.65 |

Prediction of Spectroscopic Parameters (e.g., Theoretical IR and Raman Spectra)

Theoretical vibrational spectroscopy is a powerful non-destructive technique for identifying molecular structures and functional groups. By employing computational methods like DFT, it is possible to predict the infrared (IR) and Raman spectra of a molecule with a high degree of accuracy. nih.govresearchgate.net These calculations determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. The results are then often scaled to correct for anharmonicity and systematic errors inherent in the theoretical model, allowing for a direct comparison with experimental data. researchgate.net

For this compound, a theoretical vibrational analysis would predict characteristic frequencies for its distinct functional groups. Key vibrational modes would include:

N-H stretching from the amine group, typically observed in the 3300-3500 cm⁻¹ range. nih.gov

C-H stretching from the aromatic pyrimidine ring and the aliphatic propoxy group, appearing around 2900-3100 cm⁻¹.

C=N and C=C stretching within the pyrimidine ring, expected in the 1400-1600 cm⁻¹ region. nih.gov

N-H bending (scissoring) of the amine group, usually found near 1600 cm⁻¹.

C-O-C stretching of the propoxy ether linkage.

Ring breathing modes characteristic of the pyrimidine structure.

By assigning the calculated frequencies to specific atomic motions (Potential Energy Distribution analysis), a comprehensive understanding of the molecule's vibrational behavior can be achieved. nih.gov

Illustrative Data for Predicted Vibrational Frequencies The following table provides a sample of predicted vibrational frequencies and their assignments for a molecule with similar functional groups, as determined by DFT calculations. These are not the experimentally confirmed values for this compound.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | N-H stretch | Amine group |

| 3080 | C-H stretch | Pyrimidine ring |

| 2975 | C-H stretch | Propoxy group (asymmetric) |

| 2880 | C-H stretch | Propoxy group (symmetric) |

| 1620 | N-H bend | Amine group |

| 1585 | C=N stretch | Pyrimidine ring |

| 1470 | C=C stretch | Pyrimidine ring |

| 1250 | C-O stretch | Ether linkage |

Non-Linear Optical Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, optical data processing, and photonics. rsc.orgnih.gov The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which arises from the interaction of intense light with the molecule's electron cloud. Pyrimidine derivatives are considered promising candidates for NLO materials due to the electron-deficient nature of the pyrimidine ring, which can be combined with electron-donating groups to create a "push-pull" system that enhances NLO effects. nih.govrsc.org

Computational chemistry provides the tools to predict the NLO properties of molecules like this compound. The key parameters are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value indicates a strong NLO response. For this compound, the combination of the π-deficient pyrimidine ring and the electron-donating amino group is expected to facilitate intramolecular charge transfer, a key factor for enhancing NLO properties. DFT calculations can be used to compute these parameters and assess the material's potential for NLO applications. nih.gov

Illustrative Data for Predicted NLO Properties The following table shows representative NLO parameters calculated for a related organic molecule, demonstrating the type of data generated in such a study. These are not the experimentally confirmed values for this compound.

| Parameter | Symbol | Illustrative Value (a.u.) |

| Dipole Moment | µ | 5.95 D |

| Average Polarizability | <α> | 1.5 x 10⁻²³ esu |

| First Hyperpolarizability | βtot | 3.0 x 10⁻³⁰ esu |

| Second Hyperpolarizability | <γ> | 2.5 x 10⁻³⁶ esu |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org This technique provides valuable insights into the conformational flexibility and dynamic behavior of a molecule, which are crucial for understanding its interactions and properties in different environments. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. A key area of interest would be the rotational freedom of the propoxy group attached to the pyrimidine ring. The simulation would track the dihedral angles involving the C-O-C-C bonds of the propoxy chain to identify the most stable (lowest energy) conformations and the energy barriers between them. This analysis reveals how the side chain orients itself relative to the aromatic ring and how flexible this linkage is.

Furthermore, MD simulations can analyze the planarity of the amino group and its interactions with neighboring solvent molecules or other entities. By simulating the molecule in an aqueous environment, for instance, one can study the formation and dynamics of hydrogen bonds between the amine's hydrogen atoms or the ring's nitrogen atoms and surrounding water molecules. This provides a detailed picture of the molecule's structural dynamics and intermolecular interactions at an atomistic level.

Application of 2 Propoxypyrimidin 5 Amine As a Synthetic Intermediate and Scaffold

Building Block in Heterocyclic Synthesis

The reactivity of the amino group on the pyrimidine (B1678525) ring allows for its elaboration into various fused and non-fused heterocyclic systems. This makes 2-Propoxypyrimidin-5-amine a key starting material for chemists aiming to synthesize novel molecular architectures.

The synthesis of fused pyrimidine derivatives is an area of significant interest due to their prevalence in biologically active compounds. derpharmachemica.comnih.govnih.gov While specific examples detailing the use of this compound in the formation of fused systems are not extensively documented in publicly available literature, the general reactivity of aminopyrimidines suggests its potential in constructing bicyclic and polycyclic systems. dntb.gov.uamdpi.com For instance, aminopyrimidines can undergo condensation reactions with various bifunctional reagents to yield fused structures such as purines, pteridines, and other related heterocyclic systems. derpharmachemica.com The propoxy group at the 2-position can influence the electronic properties and solubility of the resulting fused systems, potentially offering advantages in terms of their physicochemical and biological profiles.

| Fused Pyrimidine System | General Synthetic Strategy | Potential Precursors from this compound |

| Pyrazolo[3,4-d]pyrimidines | Cyclocondensation with β-ketoesters or their equivalents | N-(2-propoxy-5-pyrimidinyl)hydrazones |

| Thieno[2,3-d]pyrimidines | Reaction with α-haloketones or α-haloesters followed by cyclization | N-(2-propoxy-5-pyrimidinyl)thioamides |

| Pyrido[2,3-d]pyrimidines | Condensation with 1,3-dicarbonyl compounds or their enol ethers | N-(2-propoxy-5-pyrimidinyl)enaminones |

This table presents potential synthetic pathways based on established reactivity patterns of aminopyrimidines.

Beyond fused systems, the amino group of this compound is a nucleophilic handle for the synthesis of a variety of five- and six-membered azaheterocycles. These heterocycles are fundamental components of many pharmaceuticals and agrochemicals. For example, reactions with diketones or their equivalents can lead to the formation of substituted pyrroles or pyridines. While direct research on this compound in this context is limited, the broader class of aminopyrimidines is known to participate in such transformations. scirp.org

Design and Construction of Novel Chemical Scaffolds

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern of this compound makes it an attractive starting point for the design of new chemical entities with tailored properties.

The pyrimidine core is present in a vast number of biologically active molecules, including several approved drugs. mdpi.commdpi.com Derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of various enzymes, such as kinases, which are crucial targets in cancer therapy. google.com The propoxy group of this compound can provide a handle for modifying the lipophilicity and metabolic stability of potential drug candidates, while the amino group offers a vector for introducing further diversity and interacting with biological targets. Although specific bioactive molecules derived directly from this compound are not widely reported, its structural motifs are found in patented compounds with potential antiproliferative activities. wipo.int

| Bioactive Molecule Class | Target Family | Role of Pyrimidine Scaffold |

| Kinase Inhibitors | Protein Kinases | Hinge-binding motif, scaffold for side chain orientation |

| Dihydropyrimidinase Inhibitors | Hydrolases | Mimic of the natural substrate |

| Antiviral Agents | Viral Enzymes/Proteins | Bioisosteric replacement for natural nucleobases |

This table illustrates the general utility of the pyrimidine scaffold in medicinal chemistry.

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes. Pyrimidine derivatives have been successfully incorporated into fluorescent molecules. rsc.orgnih.gov The electronic properties of the pyrimidine ring can be tuned to achieve desired photophysical characteristics, such as absorption and emission wavelengths. The amino group of this compound provides a convenient point for attaching fluorophores or other functional groups necessary for creating targeted probes. While there is a lack of specific literature on the integration of this compound into fluorescent probes, the general principles of probe design suggest its potential in this area.

Mechanistic Investigations of Molecular Interactions of 2 Propoxypyrimidin 5 Amine Derivatives in Vitro and Preclinical Contexts

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.commdpi.com For pyrimidine (B1678525) derivatives, these studies involve systematically modifying the core scaffold and its substituents to identify key features that govern molecular recognition and biological function. nih.gov

Elucidation of Pharmacophore Features influencing Molecular Recognition

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), aromatic rings (AR), and ionizable groups. nih.gov Identifying the pharmacophore of a series of compounds helps in designing new molecules with improved affinity and selectivity. researchgate.netdovepress.com

For pyrimidine derivatives and related heterocyclic compounds targeting various enzymes, several key pharmacophoric features have been identified:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors. The amine group at the 5-position, a defining feature of this compound class, can serve as a hydrogen bond donor.

Aromatic and Hydrophobic Features: The pyrimidine ring itself provides an aromatic feature. For inhibitors of kinases like VEGFR-2, a crucial pharmacophoric element is a terminal substituted aromatic moiety that occupies a hydrophobic pocket. researchgate.net

Linker Moiety: The nature and length of the linker connecting the pyrimidine core to other parts of the molecule are critical. In many kinase inhibitors, a urea or amide linker is a common feature. researchgate.net

Excluded Volumes: Structure-based pharmacophore models can also identify "excluded volumes," which represent regions in space where substituents would clash with the receptor, leading to a loss of activity. nih.govmdpi.com

Positional and Substituent Effects on Binding Affinity and Selectivity

SAR studies have demonstrated that the specific position and chemical nature of substituents on the pyrimidine ring and its associated moieties have a profound impact on binding affinity and selectivity.

Systematic modifications of the 2-aminopyrimidine (B69317) core in a series of histamine H4 receptor ligands revealed that the substitution at the 6-position of the pyrimidine ring was particularly amenable to optimization, with aromatic and secondary amine moieties leading to enhanced potency. nih.gov In another study on N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase inhibitors, it was found that a hydroxyl or amino group at the para-position of the N-phenyl substituent was essential for inhibitory activity. nih.gov

The anti-inflammatory activity of certain pyrano[2,3-d]pyrimidine derivatives was found to be potent, with IC50 values for COX-2 inhibition comparable to the standard drug celecoxib. nih.gov This highlights the importance of the fused ring system in achieving high affinity.

| Scaffold | Target | Position of Substitution | Favorable Substituents | Observed Effect | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrimidine | Histamine H4 Receptor | Position 6 | Aromatic and secondary amine moieties | Increased potency | nih.gov |

| N-Aryl-5-aryloxazole-2-amine | 5-Lipoxygenase (5-LOX) | N-phenyl, para-position | Hydroxyl or amino group | Essential for inhibitory activity | nih.gov |

| Pyrano[2,3-d]pyrimidine | COX-2 | Fused Ring System | Not specified | Potent inhibition (IC50 = 0.04 µmol) | nih.gov |

Interaction with Biological Macromolecules: Mechanistic Studies

Understanding the precise binding mechanisms of 2-propoxypyrimidin-5-amine derivatives with their biological targets is essential for explaining their activity. These studies often employ a combination of biochemical assays, computational modeling, and structural biology.

Enzyme Binding Mechanism Investigations

Derivatives of the pyrimidine scaffold have been investigated as inhibitors of a wide range of enzymes implicated in various diseases.

COX-1/COX-2: Cyclooxygenase (COX) enzymes are key mediators of inflammation. nih.gov Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1. nih.govnih.gov This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net The inhibitory mechanism involves specific interactions within the enzyme's active site that favor binding to the slightly larger and more flexible active site of COX-2. nih.govnih.gov

Bcr-Abl: The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). mdpi.com Phenylamino-pyrimidine derivatives, such as nilotinib, are potent inhibitors that target the ATP-binding site of the kinase, preventing its activity. nih.govnih.gov Resistance can emerge through mutations in the kinase domain, such as the T315I mutation, prompting the development of new generations of inhibitors designed to bind effectively to these mutated forms. nih.gov

5-lipoxygenase (5-LO): 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. nih.govbiorxiv.org Inhibition of 5-LO is a therapeutic strategy for inflammatory diseases like asthma. nih.govresearchgate.net Inhibitors often work by interacting with the non-heme iron atom in the enzyme's active site or by acting as redox inhibitors. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. mdpi.comnih.govdovepress.com Many pyrimidine-based derivatives have been designed as potent VEGFR-2 inhibitors. researchgate.netnih.gov They typically function as "type II" inhibitors, binding to and stabilizing the inactive conformation of the kinase. researchgate.net

Acetylcholinesterase (AChE): AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine and is a key target in the treatment of Alzheimer's disease. nih.govmdpi.com A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed and evaluated as AChE inhibitors. nih.gov The most potent of these demonstrated a mixed-type inhibition, suggesting a complex binding mechanism. nih.gov Similarly, 5-aminobenzimidazolone derivatives have also been explored for AChE inhibition. nih.govresearchgate.net

Ligand-Receptor Docking and Computational Modeling

Molecular docking and computational modeling are invaluable tools for visualizing and understanding the interactions between a ligand and its receptor at an atomic level. nih.govnih.gov

For COX-2 , docking studies of pyrimidine derivatives have shown that the pyrimidine ring can engage in π-alkyl interactions with the side chains of Val349 and Ala527. nih.gov The aliphatic tail of the ligand is often stabilized within the binding cavity through van der Waals and alkyl interactions with hydrophobic residues like Ile345, Val349, Leu531, and Leu534. nih.gov

In the case of Bcr-Abl , modeling has revealed key hydrogen bonding interactions between inhibitors and the hinge region of the kinase, specifically with the backbone of Met318. mdpi.com Additional hydrophobic interactions with residues such as Ile315 and electrostatic interactions with charged residues like Asp381 contribute significantly to the binding affinity. mdpi.com

Docking of inhibitors into the VEGFR-2 active site shows that they often position themselves in a hydrophobic pocket near the DFG motif of the activation loop. mdpi.com This interaction can prevent the conformational change required for kinase activation. A common interaction pattern involves the formation of one or more hydrogen bonds with the side chain of the gatekeeper residue Asp1046. mdpi.com

For AChE , docking studies of a pyrimidine-5-carboxamide derivative (compound 10q) revealed that it could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov This dual binding explains the mixed-mode inhibition observed in enzyme kinetic studies and represents a promising strategy for developing highly effective inhibitors. nih.gov

| Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | Val349, Ala527, Ser530, Ile345, Leu531, Leu534 | π-alkyl, van der Waals, Hydrophobic | nih.gov |

| Bcr-Abl | Met318, Ile315, Ala269, Lys271, Tyr253, Asp381 | Hydrogen Bonding, Hydrophobic, Electrostatic | mdpi.com |

| VEGFR-2 | Asp1046 | Hydrogen Bonding | mdpi.com |

| Acetylcholinesterase (AChE) | Catalytic Active Site (CAS) & Peripheral Anionic Site (PAS) | Dual-site Binding | nih.gov |

Allosteric Modulation Mechanisms

Allosteric modulation occurs when a compound binds to a site on the receptor that is topologically distinct from the primary (orthosteric) binding site. mdpi.comnih.gov This can lead to a more subtle and potentially safer pharmacological effect compared to direct competitive inhibition or activation. mdpi.com

The mechanism of type II VEGFR-2 inhibitors is a prime example of allosteric modulation. mdpi.com These inhibitors bind to a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the inactive "DFG-out" conformation of the kinase. mdpi.commdpi.com By binding to this allosteric site, the inhibitor stabilizes the inactive state of the enzyme, preventing its activation and subsequent signaling. mdpi.com This mechanism is distinct from type I inhibitors that compete directly with ATP in the active conformation.

While not extensively documented specifically for this compound, related thienopyrimidine derivatives have been identified as allosteric modulators of G protein-coupled receptors (GPCRs), indicating that the broader pyrimidine scaffold is well-suited for binding to allosteric sites. mdpi.com The discovery of allosteric modulators is an expanding area of drug discovery, offering opportunities for developing novel therapeutics with improved selectivity and safety profiles. nih.gov

Receptor Antagonism/Agonism Mechanisms (e.g., Adenosine Receptors, Sigma-1 Receptor)

Derivatives of the aminopyrimidine scaffold, to which this compound belongs, have been investigated for their interactions with various receptors, notably adenosine and sigma receptors.

Adenosine Receptor Antagonism:

Research has identified 2-aminopyrimidine derivatives as potent antagonists of adenosine A1 and A2A receptors. A study focused on synthesizing and screening thirteen such derivatives to explore their structure-activity relationships. nih.gov One of the standout compounds, 4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine, demonstrated high affinity for both A1 and A2A receptors. nih.gov Molecular docking studies suggest that these compounds likely interact with key residues such as Phe168 and Asn253 in the adenosine A2A binding site, a mode of interaction similar to other known A2A receptor antagonists. nih.gov

Another class of derivatives, triazole-pyrimidine-methylbenzonitriles, has been evaluated as dual antagonists for A2A and A2B adenosine receptors. tandfonline.com Given that A2B receptors are significant in adenosine signaling, particularly in myeloid cells, dual A2A/A2B antagonists are of considerable interest. tandfonline.com One compound from this series showed an IC50 of 14.12 nM for the A2B receptor. tandfonline.com

The table below summarizes the binding affinities of selected 2-aminopyrimidine derivatives for adenosine receptors.

| Compound | A1 Ki (nM) | A2A Ki (nM) |

| 8m (4-(5-Methylfuran-2-yl)-6-[3-(piperidine-1-carbonyl)phenyl]pyrimidin-2-amine) | 9.54 | 6.34 |

This table presents data for a representative high-affinity compound from a study on 2-aminopyrimidine derivatives as adenosine receptor antagonists. nih.gov

Sigma Receptor Interaction:

While direct studies on this compound derivatives targeting the Sigma-1 receptor are not prominent, research into the closely related 2-aminopyridine scaffold provides relevant insights. A series of 2-aminopyridine derivatives were developed and found to possess high affinity for both σ1 and σ2 subtypes. nih.gov These compounds were identified as having σ2 antagonist and σ1 agonist activity. nih.gov This dual activity, despite a lack of high selectivity between the two sigma receptor subtypes, suggests that the broader aminopyrimidine/aminopyridine scaffold is a viable starting point for designing ligands that interact with the Sigma-1 receptor. nih.gov

Quorum Sensing Pathway Modulation Mechanisms

An extensive review of scientific literature did not yield studies specifically investigating the modulation of quorum sensing pathways by this compound or its direct derivatives. This area appears to be an unexplored field for this particular chemical class.

Cell-Based Mechanistic Studies (Excluding Clinical Outcomes)

Molecular Target Identification and Validation in Cell Lines

The identification and validation of molecular targets for aminopyrimidine derivatives have been conducted in various cell-based assays. In the development of 2-aminopyrimidine derivatives as adenosine A1/A2A antagonists, the effect of selected compounds on the viability of cultured HeLa cells was assessed, with preliminary results indicating low cytotoxicity. nih.gov

In the context of cancer research, different pyrimidine derivatives have been evaluated against various cancer cell lines. For instance, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives were assessed for their in vitro effectiveness in a panel of tumor cell lines. rsc.org Similarly, indazol-pyrimidine hybrids were evaluated for their cytotoxic activity against human cancer cell lines including MCF-7 (breast), A549 (lung), and Caco-2 (colon). mdpi.com One derivative, compound 5f, demonstrated strong cytotoxic effects against all three cell lines with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com Furthermore, a series of 2-aminopyrimidine derivatives were designed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), with one compound selectively suppressing the proliferation of breast cancer cells that have dysregulated FGFR4 signaling. researchgate.net

The table below shows the cytotoxic activity of a potent indazol-pyrimidine derivative.

| Compound | Cell Line | IC50 (µM) |

| 5f | MCF-7 | 1.858 |

| 5f | A549 | 3.628 |

| 5f | Caco-2 | 1.056 |

This table highlights the in vitro cytotoxicity of a novel indazol-pyrimidine derivative against three human cancer cell lines. mdpi.com

Cellular Pathway Perturbation Analysis (e.g., inhibition of immune-induced nitric oxide generation)

Specific studies detailing the perturbation of the immune-induced nitric oxide generation pathway by this compound derivatives could not be identified in the reviewed literature. However, the broader class of aminopyrimidine derivatives has been shown to affect cellular pathways in different contexts. For example, the investigation of 2-aminopyridine derivatives as sigma receptor ligands involved assessing their effect on Ca2+ mobilization in various cell lines, including mouse HT-22 and human SK-N-SH cells. nih.gov This indicates that these compounds can influence intracellular signaling cascades, although the specific link to nitric oxide pathways has not been established for the this compound subclass.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Propoxypyrimidin-5-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A one-pot synthesis under solvent-free conditions is a high-yield approach for pyrimidine derivatives, as demonstrated for analogous compounds (e.g., pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones). Key steps include condensation of barbituric acids with amines and aldehydes, with microwave-assisted heating to reduce reaction time . Predictive tools like ACD/Labs Percepta Platform can optimize substituent compatibility and reaction conditions (e.g., solvent selection, temperature) to minimize side products .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic techniques (¹H/¹³C NMR, IR) with X-ray crystallography for unambiguous confirmation. For pyrimidine analogs, intramolecular N–H⋯N hydrogen bonding and dihedral angles between aromatic rings are critical structural markers. Single-crystal X-ray diffraction can resolve conformational details, such as deviations from planarity (e.g., C51 atom deviation: -1.01 Å in related structures) . Mass spectrometry (HRMS) and elemental analysis further validate molecular formula and purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism. For antimicrobial screening, use standardized microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) as the primary endpoint . Anticancer activity can be assessed via cytotoxicity assays (e.g., MTT) in human cancer cell lines (e.g., HeLa, MCF-7), with combretastatin analogs serving as reference compounds .

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s bioactivity?

- Methodological Answer : Use MOE software to derive QSAR equations incorporating electronic (e.g., Hammett σ), steric (e.g., molar refractivity), and lipophilic (Log P) parameters. For pyridin-2-amine derivatives, Log P and steric terms significantly correlate with antibacterial activity (r² > 0.85 in validated models). Molecular docking can further identify binding interactions with targets like tubulin or bacterial enzymes .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Methodological Answer : Cross-validate experimental (X-ray) and computational (DFT-optimized) geometries using RMSD (root-mean-square deviation) analysis. For pyrimidine derivatives, discrepancies in dihedral angles (e.g., 12.8° vs. predicted 15.2°) may arise from crystal packing forces. Hydrogen-bonding networks (e.g., C–H⋯π interactions) observed in crystallography should be compared with simulated electrostatic potential maps .

Q. How to design enzyme inhibition studies for this compound derivatives?

- Methodological Answer : Select target enzymes (e.g., dihydrofolate reductase, kinases) based on structural homology to known inhibitors. Use competitive inhibition assays with fluorogenic substrates (e.g., NADPH depletion for DHFR) and IC₅₀ determination. For pyrimidine-based inhibitors, substituent effects on binding affinity (e.g., methoxy groups enhancing hydrophobic interactions) should be systematically tested .

Data Analysis and Interpretation

Q. How to address discrepancies in biological activity across cell lines or assay platforms?

- Methodological Answer : Apply qualitative contradiction analysis frameworks (e.g., iterative triangulation) to identify confounding variables. For example, variance in cytotoxicity data may stem from differences in cell permeability (log D at pH 7.4) or efflux pump expression. Normalize results using reference compounds (e.g., doxorubicin) and validate with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. What computational tools predict metabolic stability and toxicity?

- Methodological Answer : Leverage databases like PISTACHIO and BKMS_METABOLIC to simulate phase I/II metabolism (e.g., CYP450-mediated oxidation). For this compound, prioritize in silico ADMET profiling (e.g., Ames test predictions for mutagenicity) using platforms like EPA DSSTox .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.